A Technical Guide to the Physical Properties of (R)-3-Amino-2-benzylpropanoic Acid
A Technical Guide to the Physical Properties of (R)-3-Amino-2-benzylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and anticipated physical properties of the chiral amino acid, (R)-3-Amino-2-benzylpropanoic acid. Given the compound's potential utility in peptide synthesis and drug development, a thorough understanding of its physical characteristics is essential for its effective application and handling. This document compiles available data, outlines standard experimental protocols for property determination, and presents a logical workflow for the characterization of such novel amino acids.
Core Physical Properties
(R)-3-Amino-2-benzylpropanoic acid, a derivative of β-alanine, possesses a benzyl group at the α-position relative to the carboxylic acid. This structure imparts specific physical characteristics. While comprehensive experimental data for the unprotected form is limited in publicly accessible literature, the fundamental properties can be summarized.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General property of amino acids. |
| Melting Point | Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a melting point of 172-176 °C.[2] | The presence of the large Fmoc protecting group significantly influences the melting point. |
| Boiling Point | Decomposes before boiling (predicted) | Typical for amino acids.[3] |
| Solubility | Expected to be soluble in water and polar organic solvents. Insoluble in non-polar organic solvents. | General solubility profile for amino acids.[4] |
| Optical Rotation [α]D | Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a specific rotation of +5 ± 0.5° (c=1, in DMF).[5] | The specific rotation is a key identifier for the enantiomeric purity of the compound. |
Experimental Protocols for Physical Property Determination
Accurate characterization of (R)-3-Amino-2-benzylpropanoic acid requires standardized experimental procedures. The following protocols are based on established methodologies for amino acid analysis.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of (R)-3-Amino-2-benzylpropanoic acid is thoroughly dried to remove any residual solvent.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
For a precise measurement, repeat the process with a fresh sample, setting the heating ramp to a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.[6][7]
Solubility Assessment
Determining the solubility profile is crucial for developing formulations and reaction conditions.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or HPLC system (for quantitative analysis)
Procedure for Qualitative Assessment:
-
Add a small, known amount (e.g., 1-5 mg) of (R)-3-Amino-2-benzylpropanoic acid to a series of test tubes.
-
Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) to each tube.
-
Agitate the mixtures vigorously for a set period (e.g., 10-15 minutes) at a controlled temperature.
Procedure for Quantitative Determination (e.g., in Water):
-
Prepare a saturated solution by adding an excess amount of the amino acid to a known volume of the solvent in a vial.
-
Equilibrate the mixture by stirring or shaking at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved amino acid using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.[9][10]
Measurement of Specific Optical Rotation
The specific rotation is a fundamental property of a chiral molecule and confirms its enantiomeric identity.
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm length)
Procedure:
-
Accurately weigh a sample of (R)-3-Amino-2-benzylpropanoic acid (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent (e.g., water, 0.1 M HCl, or an organic solvent in which it is soluble) in a volumetric flask (e.g., 10 mL) and fill to the mark.
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
Experimental Workflow and Data Relationships
The characterization of a novel amino acid like (R)-3-Amino-2-benzylpropanoic acid follows a logical progression of experiments. The results of these experiments are often interrelated and contribute to a comprehensive understanding of the molecule's physical nature.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and physical characterization of a novel amino acid.
This guide serves as a foundational resource for researchers working with (R)-3-Amino-2-benzylpropanoic acid. While key identifiers such as molecular weight and formula are established, further experimental determination of properties like melting point, solubility, and specific rotation of the unprotected form is necessary for a complete physical profile. The provided protocols offer a standardized approach to obtaining this critical data.
References
- 1. (R)-3-Amino-2-benzylpropanoic acid,(CAS# 183182-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
